Reduced Hydrogen Bond Donor Count via N-Methylation
N-Methylation at the 4-amino position reduces the hydrogen bond donor (HBD) count from 2 (in the NH₂ analog, CAS 89587-78-0) to 1 (in the target compound), while the hydrogen bond acceptor (HBA) count remains at 6 [1]. For comparison, the N,N-diethyl analog (CAS 89587-80-4) has 0 HBD and 6 HBA, representing a further reduction in donor capacity [1]. This places the target compound in an intermediate HBD category that is significant for balancing solubility and membrane permeability in CNS drug design, where one HBD is often desirable.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (N-methyl substitution) |
| Comparator Or Baseline | CAS 89587-78-0 (NH₂): 2 HBD; CAS 89587-80-4 (N,N-diethyl): 0 HBD |
| Quantified Difference | Δ = −1 HBD vs. NH₂ analog; Δ = +1 HBD vs. N,N-diethyl analog |
| Conditions | Computed via Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
HBD count directly influences blood-brain barrier penetration and oral bioavailability, making this compound a strategic intermediate choice between fully N-substituted and unsubstituted 4-aminopyrimidine cores for CNS-targeted programs.
- [1] PubChem CID 70536560. Computed Properties: Hydrogen Bond Donor Count. National Center for Biotechnology Information. Accessed April 2026. View Source
